![molecular formula C23H22N4O3S B2882191 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1286695-49-5](/img/structure/B2882191.png)
3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a complex organic molecule. It is a derivative of quinazolinone, which is a class of organic compounds known for their wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the search results. Some properties can be inferred from its structure, such as its likely solid state at room temperature and its probable solubility in organic solvents .Applications De Recherche Scientifique
Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents : A novel series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi, showing significant antimicrobial properties (Divyesh Patel et al., 2012).
Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity, demonstrating strong hypotension in spontaneously hypertensive rat models (H Takai et al., 1986).
Ultrasound-Assisted Synthesis of Benzimidazoquinazolin-1(1H)-ones : An ultrasound-assisted synthesis method was developed for benzimidazoquinazolin-1(1H)-ones, highlighting a novel reaction mechanism and potential for efficient synthesis (Li-Hsun Chen et al., 2016).
Cardiotonic Agents : Synthesis of piperidine derivatives carrying various 5-membered heterocyclic rings demonstrated potent inotropic activity, indicating potential as cardiotonic agents (Y. Nomoto et al., 1991).
Anti-tubercular Agents : The 2,4-diaminoquinazoline series was evaluated for its potential as a lead candidate for tuberculosis drug discovery, showing bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Cytotoxicity of Piperazine Derivatives : Piperazine-1-carbodithioate derivatives of quinazolin-4(3H)-ones showed cytotoxicity against several human cancer cell lines, offering insights into potential anticancer applications (Sheng-li Cao et al., 2009).
Antifungal Quinazolinone Derivatives : Synthesis and evaluation of quinazolinone derivatives for antifungal activities provided evidence of their efficacy against various fungal strains, indicating their potential as antifungal agents (M. Shivan & B. S. Holla, 2011).
Antioxidant Quinazolin Derivatives : Synthesis and characterization of quinazolin derivatives were conducted, revealing significant antioxidant activity, which could have therapeutic implications (Khalida F. Al-azawi, 2016).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. Given the biological activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
3-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-5-4-8-19-21(15)25-23(31-19)30-16-9-11-26(12-10-16)20(28)13-27-14-24-18-7-3-2-6-17(18)22(27)29/h2-8,14,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYKGNVSBQIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

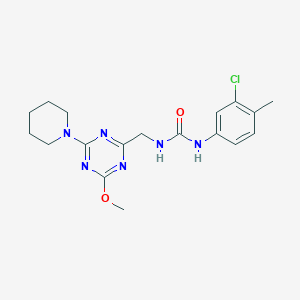


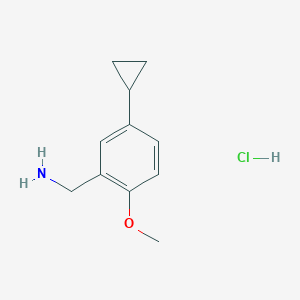
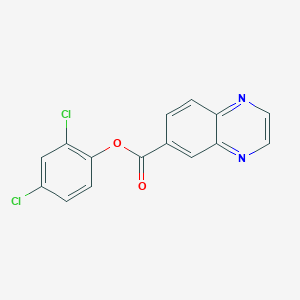
![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

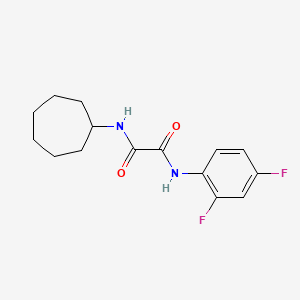

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)
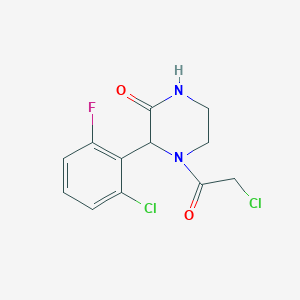
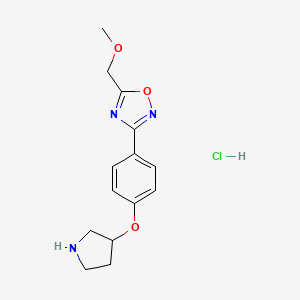
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2882131.png)